molecular formula C27H23N5O5 B2784648 N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1215508-08-9

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2784648
CAS No.: 1215508-08-9
M. Wt: 497.511
InChI Key: FCUVKQYHVNODHI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, a triazoloquinoxaline moiety, and an acetamide group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the triazoloquinoxaline core . The benzodioxole ring can be introduced through a series of electrophilic aromatic substitution reactions, while the acetamide group is often added via acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydrotriazoloquinoxalines, and various substituted derivatives of the parent compound .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, its ability to intercalate into DNA and RNA structures contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-16(2)17-7-10-19(11-8-17)37-26-25-30-31(27(34)32(25)21-6-4-3-5-20(21)29-26)14-24(33)28-18-9-12-22-23(13-18)36-15-35-22/h3-13,16H,14-15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUVKQYHVNODHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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